molecular formula C15H17N3O3 B8659065 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE CAS No. 919784-60-4

3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE

Cat. No.: B8659065
CAS No.: 919784-60-4
M. Wt: 287.31 g/mol
InChI Key: ARMCSHTVXIQINV-UHFFFAOYSA-N
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Description

3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine derivative under dehydrating conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using appropriate oxidizing agents.

    Attachment of the Pyrazinyl Group: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Ether Formation: The propan-2-yl group can be introduced through etherification reactions using alkyl halides and a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N-(5-methylpyrazin-2-yl)benzamide: Lacks the propan-2-yl group.

    N-(5-methylpyrazin-2-yl)-5-[(propan-2-yl)oxy]benzamide: Lacks the hydroxy group.

    3-Hydroxy-N-(pyrazin-2-yl)-5-[(propan-2-yl)oxy]benzamide: Lacks the methyl group on the pyrazine ring.

Uniqueness

The presence of the hydroxy group, the methyl group on the pyrazine ring, and the propan-2-yl ether group makes 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE unique. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

CAS No.

919784-60-4

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

3-hydroxy-N-(5-methylpyrazin-2-yl)-5-propan-2-yloxybenzamide

InChI

InChI=1S/C15H17N3O3/c1-9(2)21-13-5-11(4-12(19)6-13)15(20)18-14-8-16-10(3)7-17-14/h4-9,19H,1-3H3,(H,17,18,20)

InChI Key

ARMCSHTVXIQINV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% Palladium on charcoal (550 mg) was added to a solution of 3-[(1-methylethyl)oxy]-N-(5-methylpyrazin-2-yl)-5-[(phenylmethyl)oxy]benzamide (5.5 g, 14.6 mmol) in ethanol (75 mL) and THF (50 mL) and the mixture stirred at RT under a hydrogen atmosphere for 24 hours. The catalyst was removed by filtration and the filtrates evaporated in vacuo to a residue which was crystallised from ethyl acetate to give the desired compound (3.42 g).
Name
3-[(1-methylethyl)oxy]-N-(5-methylpyrazin-2-yl)-5-[(phenylmethyl)oxy]benzamide
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
550 mg
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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